molecular formula C19H21NO6 B1521078 Fmoc-L-threonine monohydrate CAS No. 229957-49-7

Fmoc-L-threonine monohydrate

Cat. No. B1521078
CAS RN: 229957-49-7
M. Wt: 359.4 g/mol
InChI Key: CGNQPFAECJFQNV-NRNQBQMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-threonine monohydrate, also known as Fmoc-Thr-OH or N-α-Fmoc-L-threonine, is an amino acid derivative commonly used in peptide synthesis . It has the molecular formula C19H19NO5 and a molecular weight of 341.36 .


Synthesis Analysis

This compound is used in the synthesis of Fluorenylmethoxycarbonyl-O-trityl-L-threonine from Trimethylsilyl Trifluoromethanesulfonate, Triphenylmethanol, Fluorenylmethoxycarbonyl-L-threonine, and 2,6-Dimethylpyridine . It can also be used to synthesize chlorofusin analogues via solid-phase peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino group of L-threonine . The Fmoc group is a base-labile protecting group used in peptide synthesis .


Chemical Reactions Analysis

The Fmoc group in this compound plays a crucial role in peptide synthesis. It serves as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides . The Fmoc group can be removed under basic conditions, allowing for the continuation of peptide chain elongation .


Physical And Chemical Properties Analysis

This compound is a white to slight yellow to beige powder . It has a melting point of 90-100 °C and is soluble in dimethylformamide (DMF) .

Scientific Research Applications

Site-Selective Solid Phase Synthesis of Carbonylated Peptides

Waliczek et al. (2015) developed an efficient method for the solid-phase synthesis of carbonylated peptides, utilizing a fully protected derivative of an unnatural amino acid designed for the incorporation of oxidatively modified threonine residues. This innovative approach enables the synthesis of peptides that model oxidative stress-related modifications in biological systems, highlighting the relevance of such modifications to diseases (Waliczek, Kijewska, Stefanowicz, & Szewczuk, 2015).

Biomimetic Stereoselective Formation of Methyllanthionine

Zhou and van der Donk (2002) utilized Fmoc-protected selenocysteine for the synthesis of peptides containing dehydrobutyrine, leading to the biomimetic formation of methyllanthionine in lantibiotics. Their work demonstrates the potential of Fmoc-protected amino acids in mimicking natural biosynthetic pathways, providing insights into enzyme-mediated transformations (Zhou & van der Donk, 2002).

Preparation of Phosphorylated Peptides

Wakamiya et al. (1996) reported the preparation of Fmoc-protected serine and threonine derivatives for the synthesis of peptides containing phosphoserine or phosphothreonine. This work facilitates the exploration of phosphorylation's role in protein function and signaling, employing solid-phase synthesis for efficient peptide modification (Wakamiya, Nishida, Togashi, Saruta, Yasuoka, & Kusumoto, 1996).

Synthesis of Glycopeptides

Luening, Norberg, and Tejbrant (1989) used derivatives of Fmoc-threonine for the solid-phase synthesis of glycopeptides, showcasing the method's utility in constructing complex biomolecules. This approach is critical for studying the structure and function of glycoproteins in biological systems (Luening, Norberg, & Tejbrant, 1989).

Enzymatic Reversal and Hydrolysis in Peptide Self-Assembly

Das, Collins, and Ulijn (2008) highlighted the use of enzyme-catalyzed reactions to control molecular self-assembly of peptides under physiological conditions. This innovative application of Fmoc-peptide derivatives opens new avenues for the development of biomaterials and nanotechnology (Das, Collins, & Ulijn, 2008).

Mechanism of Action

Target of Action

Fmoc-L-threonine monohydrate is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the peptide bond formation process .

Mode of Action

The compound works by protecting the amino group of an amino acid during peptide synthesis . The 9-Fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, which are commonly used in peptide synthesis .

Pharmacokinetics

Its stability under various conditions used in peptide synthesis is well-documented .

Result of Action

The use of this compound in peptide synthesis results in the formation of peptides with protected amino groups . This protection allows for the efficient and selective formation of peptide bonds, enabling the synthesis of complex peptides .

Action Environment

The action of this compound is influenced by the conditions under which peptide synthesis is carried out . For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH and other conditions of the reaction environment can significantly influence the efficacy and stability of this compound .

Safety and Hazards

Fmoc-L-threonine monohydrate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin, eyes, or clothing. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The use of Fmoc-L-threonine monohydrate and other Fmoc-amino acids in peptide synthesis is expected to continue due to their beneficial attributes. They allow for rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes them valuable resources for research in the post-genomic world .

Biochemical Analysis

Biochemical Properties

Fmoc-L-threonine monohydrate plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during these processes. For instance, it reacts with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) during the Fmoc protection of the amine group . The nature of these interactions primarily involves the formation of bonds that facilitate the synthesis of peptides .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis . It influences cell function by contributing to the formation of proteins that play key roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a series of binding interactions with biomolecules. It is involved in enzyme inhibition or activation and changes in gene expression during peptide synthesis . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits stability and does not degrade easily . Its long-term effects on cellular function have been observed in in vitro or in vivo studies, particularly in relation to its role in peptide synthesis .

Metabolic Pathways

This compound is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors during these processes, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are largely dependent on its role in peptide synthesis

properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5.H2O/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23);1H2/t11-,17+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNQPFAECJFQNV-NRNQBQMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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